molecular formula C6H7NO B13338056 (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile

(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile

Cat. No.: B13338056
M. Wt: 109.13 g/mol
InChI Key: RDWWMQDCKZIDJM-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile ( 1344831-69-1) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a dihydrofuran ring, a structure of significant interest as demonstrated in synthetic methodologies for dihydrofuran-3(2H)-ones . The molecule combines this heterocyclic scaffold with an electron-deficient acetonitrile group, making it a versatile intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in cyclization and annulation reactions, similar to those used in the catalyst-free synthesis of dihydropyrano[2,3-e]indole and other fused heterocyclic scaffolds, which are privileged structures in drug discovery . Its molecular framework is also relevant in the development of functional materials, including the synthesis of advanced dyes, drawing parallels to the use of specialized heterocycles in near-infrared-absorbing cyanine dyes . The product is provided with high purity and is intended for research purposes as a key synthetic precursor. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(2E)-2-(oxolan-3-ylidene)acetonitrile

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1+

InChI Key

RDWWMQDCKZIDJM-LZCJLJQNSA-N

Isomeric SMILES

C\1COC/C1=C/C#N

Canonical SMILES

C1COCC1=CC#N

Origin of Product

United States

Preparation Methods

Corey Ylide Reaction

One of the most prominent approaches involves the Corey ylide reaction, which facilitates the formation of the dihydrofuran ring fused with the nitrile group. This method typically employs the generation of a phosphorus ylide from diethyl(cyanomethyl)phosphonate, which then reacts with suitable electrophiles such as aldehydes or ketones to produce the target compound. This reaction is favored for its high stereoselectivity, often yielding predominantly the $$E$$-isomer due to the thermodynamic stability of the trans configuration.

Reaction Scheme:

Diethyl(cyanomethyl)phosphonate + Aldehyde → (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile

Key Conditions:

  • Base: Sodium hydride (NaH)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reaction Time: 18-24 hours

Yield and Purity:

Parameter Data
Typical Yield 60-80%
Stereoselectivity Predominantly $$E$$-isomer (>90%)

Tandem Cyclization and Oxidative Strategies

Recent advances have employed tandem reactions involving cyclization of suitable precursors, such as α,β-unsaturated nitriles, under catalytic conditions. For example, pyridinium ylide-assisted tandem reactions have been used to synthesize fused dihydrofuran derivatives, which can be subsequently transformed into the target compound through oxidation or dehydration steps.

Example:

  • Starting from aromatic aldehydes and phenacyl bromides, a one-pot tandem process in acetonitrile, catalyzed by triethylamine, yields dihydrofuran derivatives that can be converted into (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile via dehydration or elimination steps.

Research Data:

Reaction Type Catalyst Yield Reference
Tandem cyclization Triethylamine 75-85%

Transition Metal-Catalyzed Methods

Transition metal catalysis, especially rhodium-promoted carboamidation, has been employed to synthesize dihydrofuran scaffolds with high enantioselectivity. These methods involve C–H activation and migratory insertion steps, providing access to multisubstituted dihydrofuran derivatives that can be further functionalized into the target nitrile.

Example:

  • Rhodium-catalyzed carboamidation of aryl-joined alkenes with substituted dioxazolones, yielding dihydrofuran derivatives with enantiomeric ratios up to 98.5:1.

Reaction Data:

Catalyst Enantiomeric Ratio Yield Reference
Rhodium complex 98.5:1 44-83%

Specific Synthesis Protocols

Synthesis via Cyclization of Nitrile-Containing Precursors

A typical procedure involves the cyclization of α,β-unsaturated nitriles under basic or catalytic conditions:

  • Starting Material: α,β-unsaturated nitrile or aldehyde derivatives
  • Catalyst: Lewis acids (e.g., zinc chloride, aluminum chloride) or transition metals
  • Reaction Conditions: Reflux in solvents like ethanol, acetonitrile, or dichloromethane
  • Outcome: Formation of (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile with high stereoselectivity

Multi-Step Synthesis from Resorcinol Derivatives

A multi-step synthesis starting from resorcinol involves initial formation of chromenone intermediates, followed by functionalization and cyclization steps to yield the target nitrile compound. This method, although more complex, allows for structural modifications and derivatization.

Summary Data:

Step Reagents Conditions Yield
Synthesis of chromenone Ethyl acetoacetate, H₂SO₄ Cold, controlled temperature 67%
Cyclization to nitrile Various, including dehydration agents Reflux Variable

Data Tables Summarizing Preparation Methods

Method Starting Materials Catalysts/Reagents Reaction Conditions Yield Stereoselectivity References
Corey Ylide Reaction Diethyl(cyanomethyl)phosphonate + Aldehyde NaH, THF 0°C to RT, 18-24h 60-80% Predominantly $$E$$ ,
Tandem Cyclization Aromatic aldehyde + Phenacyl bromide Triethylamine Acetonitrile, RT to 80°C 75-85% Mainly trans isomers
Transition Metal Catalysis Aryl alkenes + Dioxazolones Rhodium catalyst Reflux in suitable solvent 44-83% High enantioselectivity

Chemical Reactions Analysis

Types of Reactions

2-(Dihydrofuran-3(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The nitrile group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile include Lewis acids, palladium catalysts, and other transition metal catalysts. For example, a Lewis acid-catalyzed ring-opening reaction of dihydrofuran acetals can produce functionalized carbazoles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with Lewis acids can yield 1-hydroxycarbazole-2-carboxylates .

Scientific Research Applications

Based on the search results, information regarding the applications of the compound (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is limited. However, the search results do provide information on the synthesis and reactions of related compounds, which may suggest potential applications.

Synthesis and Reactions of Related Compounds

  • Synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates: A platinum-olefin catalyst system can be used to synthesize multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates via the cyclization of 6-(1-alkoxyethyl)hex-2-ynoates . The Z/E selectivity is controlled by the electronic property of the ester group .
  • Synthesis of (E)-2-(3-((E)-2-(5-(bis(4-(dimethylamino)phenyl)amino)thiophen-2-yl)vinyl)-5,5- dimethylcyclohex-2-en-1-ylidene)acetonitrile: This compound can be synthesized from compound III using diethyl(cyanomethyl)phosphonate and NaH in dry THF .
  • Synthesis of 3-(3,3-dimethylbut-1-en-1-ylidene)dihydrofuran-2(3H)-one: This can be achieved by stirring 3-(bromotriphenyl-λ5-phosphaneyl)dihydrofuran-2(3H)-one in CH2Cl2 and NaOH, followed by further reactions .

Potential Applications

Due to the limited information, specific applications of (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile cannot be definitively stated. However, based on the synthesis and reactions of related compounds, potential applications can be inferred:

  • Building blocks for organic synthesis: Dihydrofuran derivatives can serve as building blocks for synthesizing more complex molecules . The presence of the nitrile group in (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile allows for further functionalization and incorporation into various organic compounds .
  • Pharmaceuticals: Heterocyclic compounds, including dihydrofurans, are frequently found in pharmaceuticals . Therefore, (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile could potentially be used as an intermediate in the synthesis of pharmaceutical drugs.
  • Materials science: The Royal Society of Chemistry source mentions the use of similar compounds in the synthesis of materials with specific electronic and optical properties . Therefore, (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile might find applications in materials science.

Mechanism of Action

The mechanism of action of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, the use of palladium catalysts in reactions can facilitate the formation of new carbon-carbon bonds, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile and related compounds:

Compound Name Molecular Formula Substituents/Ring System Key Properties/Applications Reference
(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile C₇H₉NO Dihydrofuran, cyano Intermediate, potential synthesis
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile C₁₀H₆N₂O₂ Dioxoisoindoline, cyano Crystal structure studies; dihedral angles (69.0° and 77.0°) between nitrile and ring
2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile C₉H₆FNO Benzofuran, fluoro, cyano R&D use; fluorination enhances electronic properties
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile C₁₂H₁₁NO Dihydronaphthalene, methoxy Pharmaceutical intermediate (e.g., Agomelatine impurity)
2-(Tetrahydro-2H-pyran-3-yl)acetonitrile C₇H₁₁NO Tetrahydropyran, cyano Supplier-listed; used in organic synthesis
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile C₁₃H₁₁NO Indeno-furan, cyano Intermediate for Ramelteon (melatonin receptor agonist)

Physicochemical Properties

  • Solubility : The dihydrofuran ring in the target compound may improve solubility in polar solvents compared to fully aromatic systems (e.g., benzofuran derivatives).
  • Electronic Effects: Fluorine substituents () increase electron-withdrawing effects, altering absorption spectra and reactivity.
  • Thermal Stability : Saturated or partially saturated rings (e.g., dihydrofuran, tetrahydrofuran) generally exhibit higher thermal stability than fully unsaturated analogues due to reduced ring strain.

Biological Activity

(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial and cytotoxic effects, while also discussing relevant case studies and data.

Chemical Structure and Synthesis

The compound (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is a derivative of dihydrofuran with a ylidene group, which may enhance its reactivity and biological properties. The synthesis of similar compounds has been explored extensively, leading to the development of various derivatives with notable biological activities.

Antibacterial Activity

Research indicates that compounds related to (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile exhibit significant antibacterial properties. For instance, a study synthesized several 4-substituted-5-alkylidene-2,5-dihydrofuran-2-ones, revealing strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The most potent compound showed a minimum inhibitory concentration (MIC) of 20 µg/mL against E. coli .

Cytotoxic Activity

In vitro evaluations have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, one compound exhibited an IC50 value of 19.39 µM against Ec9706 cells, outperforming the reference drug fluorouracil (IC50 = 37.74 µM) . This suggests that (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile and its analogs could be promising candidates for further development in cancer therapy.

Case Studies

  • Synthesis and Evaluation of Dihydrofuran Derivatives :
    • A series of 4-substituted-5-alkylidene-2,5-dihydrofuran derivatives were synthesized and evaluated for their antibacterial and cytotoxic activities.
    • The study found that certain compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial potential .
  • Pharmacological Review :
    • A comprehensive review highlighted the pharmacological activities of γ-butyrolactones and their derivatives, including dihydrofuran-based compounds. The review noted their potential in therapeutic applications due to their diverse biological effects .

Data Tables

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
5cAntibacterialE. coli20 µg/mL
9cCytotoxicEc9706 cells19.39 µM
Compound XAntibacterialS. aureus40 µg/mL
Compound YCytotoxicHeLa cells5.99 µM

Research Findings

Recent studies have focused on the synthesis of various dihydrofuran derivatives and their biological evaluations. Key findings include:

  • Antibacterial Efficacy : Compounds derived from dihydrofuran structures have consistently shown promising antibacterial activity against resistant strains such as MRSA .
  • Cytotoxic Potential : Several derivatives have demonstrated significant cytotoxicity in cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for (E)-2-(dihydrofuran-3(2H)-ylidene)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between dihydrofuran-3(2H)-one and cyanoacetic acid derivatives. Key parameters include:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) to promote condensation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Temperature control : Reactions typically proceed at 80–100°C under reflux to avoid side-product formation.
    Purity can be improved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the molecular structure of (E)-2-(dihydrofuran-3(2H)-ylidene)acetonitrile be validated?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction using SHELXL/SHELXT software for space-group determination and refinement (e.g., SHELXTL or Olex2 suites) .
  • Spectroscopic analysis :
  • NMR : 1^1H NMR (δ ~5.8–6.2 ppm for vinyl protons; δ ~2.5–3.5 ppm for dihydrofuryl protons) .
  • IR : Stretching vibrations at ~2200 cm1^{-1} (C≡N) and ~1650 cm1^{-1} (C=C).
  • Mass spectrometry : ESI-MS or EI-MS for molecular ion peak confirmation (m/z 123.15) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, and water. Predictions via COSMO-RS or Hansen solubility parameters.
  • Stability :
  • Thermal : TGA/DSC analysis (decomposition >200°C).
  • Photostability : UV-Vis exposure (λ = 254–365 nm) to assess isomerization or degradation .
  • LogP : Estimated via HPLC retention time (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Reactivity studies :
  • Cycloaddition : Assess [4+2] Diels-Alder reactivity with dienes using transition-state modeling (e.g., NBO analysis).
  • Nucleophilic addition : Simulate regioselectivity at the α,β-unsaturated nitrile group .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Dynamic NMR : Resolve rotational barriers or tautomerism in 1^1H/13^{13}C spectra (e.g., variable-temperature NMR in DMSO-d₆).
  • Crystallographic validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries .
  • 2D NMR : HSQC/HMBC to confirm connectivity in cases of signal overlap .

Q. How can this compound be applied in medicinal chemistry or as a ligand in coordination chemistry?

  • Methodological Answer :
  • Biological assays :
  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Screen for kinase or protease activity using fluorogenic substrates.
  • Coordination chemistry :
  • Ligand synthesis : React with Pd(II)/Pt(II) salts to form complexes; characterize via X-ray diffraction and cyclic voltammetry .
  • Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.